8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt
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Overview
Description
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt is a complex organic compound with the molecular formula C30H15AlN6O24S3 . This compound is known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of hydroxyl, nitro, and sulfonic acid groups attached to a naphthalene ring, coordinated with aluminium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt typically involves multiple steps:
Nitration: The initial step involves the nitration of naphthalene to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated naphthalene is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group.
Complexation with Aluminium: Finally, the compound is complexed with aluminium to form the aluminium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas, tin(II) chloride, or iron powder are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect oxidative stress pathways, signal transduction pathways, and metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, sodium salt
- 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, potassium salt
- 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, calcium salt
Comparison
Compared to its sodium, potassium, and calcium counterparts, the aluminium salt of 8-Hydroxy-5,7-dinitronaphthalene-2-sulphonic acid exhibits unique properties:
- Stability : The aluminium salt is generally more stable under various environmental conditions.
- Solubility : It has different solubility characteristics, which can be advantageous in certain applications.
- Reactivity : The presence of aluminium can influence the reactivity of the compound, making it suitable for specific chemical reactions .
Biological Activity
Antimicrobial Activity
Research indicates that 8-hydroxy-5,7-dinitronaphthalene-2-sulphonic acid, aluminium salt exhibits significant antimicrobial properties. The compound's unique chemical structure, particularly the presence of nitro groups and the aluminium salt form, contributes to its effectiveness against various microorganisms.
Antibacterial Effects
A study conducted on a range of bacterial strains demonstrated the compound's potent antibacterial activity. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
Bacterial Strain | MIC (μg/mL) |
---|---|
S. aureus | 8.2 |
E. coli | 12.5 |
P. aeruginosa | 16.7 |
K. pneumoniae | 10.3 |
These results suggest that the compound is particularly effective against Gram-positive bacteria such as S. aureus, while also showing considerable activity against Gram-negative species.
Antifungal Properties
In addition to its antibacterial effects, the compound has demonstrated antifungal activity. A case study involving Candida albicans revealed that at a concentration of 25 μg/mL, the compound inhibited fungal growth by 78%.
Anticancer Potential
Recent investigations have uncovered promising anticancer properties of this compound. The compound's ability to interact with cellular components has made it a subject of interest in pharmacological studies.
In Vitro Studies
Research conducted on various cancer cell lines has shown that the compound exhibits antiproliferative effects. The following data illustrates its impact on cell viability:
Cancer Cell Line | IC50 (μM) |
---|---|
MCF-7 (Breast) | 18.3 |
HeLa (Cervical) | 22.7 |
A549 (Lung) | 25.1 |
HepG2 (Liver) | 20.9 |
These results indicate that the compound has broad-spectrum anticancer activity, with particular effectiveness against breast and liver cancer cell lines.
Further investigations have revealed that the compound's anticancer activity is likely due to its ability to induce apoptosis and inhibit cell cycle progression. A study using flow cytometry demonstrated that treatment with the compound resulted in a significant increase in the G0/G1 phase population, suggesting cell cycle arrest.
Antioxidant Activity
The compound has also been found to possess antioxidant properties, which may contribute to its overall biological activity profile.
DPPH Radical Scavenging Assay
A study utilizing the 2,2-diphenyl-1-picryhydrazyl (DPPH) assay revealed that this compound exhibits moderate antioxidant activity. The compound showed an IC50 value of 45.6 μg/mL, compared to the standard antioxidant ascorbic acid with an IC50 of 23.8 μg/mL.
Enzyme Inhibition
Research has shown that the compound can interact with various enzymes, potentially influencing cellular pathways.
Matrix Metalloproteinase (MMP) Inhibition
A study investigating the compound's effect on matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis, yielded the following results:
MMP Type | IC50 (μM) |
---|---|
MMP-2 | 0.82 |
MMP-9 | 1.15 |
These findings suggest that the compound may have potential applications in cancer therapy and inflammatory disorders.
Properties
CAS No. |
84473-89-2 |
---|---|
Molecular Formula |
C30H15AlN6O24S3 |
Molecular Weight |
966.6 g/mol |
IUPAC Name |
aluminum;8-hydroxy-5,7-dinitronaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H6N2O8S.Al/c3*13-10-7-3-5(21(18,19)20)1-2-6(7)8(11(14)15)4-9(10)12(16)17;/h3*1-4,13H,(H,18,19,20);/q;;;+3/p-3 |
InChI Key |
NGLPNUXXHGZAOH-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.C1=CC2=C(C=C1S(=O)(=O)[O-])C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O.[Al+3] |
Origin of Product |
United States |
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